1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 881673-38-7
VCID: VC11699464
InChI: InChI=1S/C20H18FNO4S/c1-3-26-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)27(24,25)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Molecular Formula: C20H18FNO4S
Molecular Weight: 387.4 g/mol

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

CAS No.: 881673-38-7

Cat. No.: VC11699464

Molecular Formula: C20H18FNO4S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester - 881673-38-7

Specification

CAS No. 881673-38-7
Molecular Formula C20H18FNO4S
Molecular Weight 387.4 g/mol
IUPAC Name ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate
Standard InChI InChI=1S/C20H18FNO4S/c1-3-26-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)27(24,25)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3
Standard InChI Key VUPMCZDYPHPTOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Canonical SMILES CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 881673-38-7) possesses the molecular formula C₂₀H₁₈FNO₄S and a molecular weight of 387.4 g/mol. Its IUPAC name, ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate, systematically describes its substituents:

  • A pyrrole ring substituted at N1 with a 4-fluorobenzenesulfonyl group.

  • A methyl group at the C2 position.

  • A phenyl group at C5.

  • An ethyl ester at C3.

The canonical SMILES representation, CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C, encodes this topology.

Structural Analysis

The compound’s architecture merges three pharmacophoric elements:

  • Sulfonamide moiety: The 4-fluorobenzenesulfonyl group enhances electronegativity and hydrogen-bonding capacity, potentially improving target affinity .

  • Phenyl and methyl substituents: These hydrophobic groups may facilitate interactions with aromatic residues in biological targets .

  • Ethyl ester: This labile group could serve as a prodrug feature, enabling hydrolytic activation in vivo.

X-ray crystallography data remain unavailable, but computational modeling predicts a planar pyrrole ring with orthogonal sulfonyl and phenyl groups, creating a sterically congested but conformationally rigid scaffold.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding via:

Step 1: Pyrrole Ring Formation
The Paal-Knorr synthesis is employed, condensing a 1,4-diketone with an amine to form the pyrrole core. For this compound, diketone precursors functionalized with methyl and phenyl groups are used .

Step 2: Sulfonylation
Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group at N1. This step requires anhydrous conditions and a base (e.g., pyridine) to scavenge HCl .

Step 3: Esterification
Carboxylic acid intermediates are esterified using ethanol under acidic catalysis (e.g., H₂SO₄).

Step 4: Purification
Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at N1 requires precise stoichiometry .

  • Steric hindrance: Bulky substituents at C2 and C5 may slow reaction kinetics, necessitating elevated temperatures (80–100°C) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight387.4 g/mol
SolubilitySoluble in DMSO, ethanol; insoluble in water
Melting PointNot reported
LogPEstimated 3.8 (via ChemDraw)
StabilityStable at RT; hydrolyzes under acidic/basic conditions

The compound’s lipophilicity (LogP ≈ 3.8) suggests moderate membrane permeability, while its instability in aqueous media limits oral bioavailability without prodrug modifications.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: ADMET studies are needed to evaluate absorption, metabolism, and toxicity.

  • Target Identification: Proteomic screens could elucidate binding partners beyond hypothetical mechanisms.

  • Analog Synthesis: Modifying the ester group (e.g., to carboxamide) may improve stability and efficacy.

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